Nb-Feruloyltryptamine

Urease Inhibition Antimicrobial Research Enzyme Assay

Researchers requiring a defined moderate-potency control for urease inhibition assays often face compound variability. Nb-Feruloyltryptamine (CAS 53905-13-8) provides a reproducible benchmark. • Urease inhibitor with IC50 = 49.1 µM, ideal for H. pylori inhibitor screening dynamic range. • AChE inhibitor (IC50 = 60.4 µM) for phenolamide SAR studies probing methoxy group effects. • TNF-α modulation validated in lung cancer mouse models. Supplied with HPLC purity ≥98% and full analytical documentation for reliable experimental outcomes.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 53905-13-8
Cat. No. B1585132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNb-Feruloyltryptamine
CAS53905-13-8
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O
InChIInChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+
InChIKeyLWRQDNUXWLIWDB-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nb-Feruloyltryptamine Classification and Characteristics


Nb-Feruloyltryptamine (CAS 53905-13-8), also referred to as N-feruloyltryptamine or FerTry, is a naturally occurring hydroxycinnamic acid amide formed by the conjugation of ferulic acid and tryptamine . This compound belongs to a broader class of plant-specialized metabolites known as phenolamides, which are recognized for their diverse bioactivities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties [1]. The molecule's structure, characterized by an indole moiety linked to a feruloyl group, distinguishes it from closely related analogs and suggests a unique profile of biological interactions that is of significant interest for pharmaceutical, nutraceutical, and agricultural research applications [2].

Why Nb-Feruloyltryptamine Cannot Be Substituted


Despite belonging to the same hydroxycinnamic acid amide family, substituting Nb-Feruloyltryptamine with a close analog like N-(p-coumaroyl)tryptamine or N-feruloylserotonin can lead to significantly divergent experimental outcomes. The specific substitution pattern on the phenolic ring (e.g., the presence of a methoxy group in Nb-Feruloyltryptamine versus a hydrogen in p-coumaroyl analogs) and the nature of the amine moiety (tryptamine vs. serotonin) dictate distinct intermolecular interactions with biological targets [1]. Consequently, in-class compounds exhibit non-uniform potency profiles across different assays, as demonstrated by direct comparative studies on enzyme inhibition [2]. This inherent variability underscores the necessity of procuring the precise compound for research requiring specific activity, thereby preventing the procurement of an ineffective or off-target analog.

Nb-Feruloyltryptamine Quantitative Comparison Guide


Urease Inhibition vs. Thiourea

In a direct comparison of isolated phytochemicals, Nb-Feruloyltryptamine (N-Feruloyltryptamine, Compound 1) demonstrated moderate inhibitory activity against the enzyme urease, with an IC50 value of 49.1 µM [1]. This activity is significantly lower than that of the potent sterol comparators β-Sitosterol (Compound 5) and Stigmasterol (Compound 7), which exhibited IC50 values of 17.2 µM and 18.5 µM, respectively, and outperformed the standard inhibitor thiourea (IC50 = 21.5 µM) [1].

Urease Inhibition Antimicrobial Research Enzyme Assay

AChE Inhibition vs. Phenolamide Analogs

A direct head-to-head evaluation of phenolic amides isolated from Zea mays revealed distinct AChE inhibitory profiles. Nb-Feruloyltryptamine (reported as N-trans-ferulyl tryptamine) exhibited an IC50 value of 60.4 µM [1]. In comparison, its close structural analog, N-(p-coumaryl)-tryptamine, which lacks the methoxy group on the phenolic ring, was more potent with an IC50 of 53.3 µM, while N-(p-coumaryl) serotonin showed weaker activity (IC50 = 183.5 µM) [1].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

In Vivo TNF-α Inhibition

Nb-Feruloyltryptamine has demonstrated in vivo anti-inflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α) . While a direct quantitative comparator is not provided in the same study for this specific endpoint, the activity is contextualized by the broader class of hydroxycinnamic acid amides, which are known to modulate inflammatory pathways [1].

Immunomodulation Inflammation Cytokine Inhibition

Nb-Feruloyltryptamine Research Applications


Urease Inhibition in Antimicrobial Research

Procure Nb-Feruloyltryptamine to serve as a moderate-potency, positive control or tool compound in urease inhibition assays. Its defined IC50 of 49.1 µM provides a benchmark for screening novel inhibitors targeting Helicobacter pylori or other urease-dependent pathogens, particularly when a comparator with lower potency than standard inhibitors like thiourea or potent sterols is required to establish a dynamic range for the assay [1].

SAR Studies on Cholinergic Targets

Utilize Nb-Feruloyltryptamine (IC50 = 60.4 µM) as a key intermediate-potency compound in a set of phenolic amides for AChE inhibition SAR studies. Its activity, distinct from the more potent N-(p-coumaryl)-tryptamine (IC50 = 53.3 µM) and the significantly weaker N-(p-coumaryl) serotonin (IC50 = 183.5 µM), allows researchers to probe the structural determinants of AChE binding and selectivity, particularly the role of the methoxy group on the feruloyl moiety [2].

TNF-α Inhibition in Cancer and Inflammation

Use Nb-Feruloyltryptamine in in vivo models of inflammation and cancer to further characterize its TNF-α inhibitory properties. The documented effect on TNF-α in a lung cancer mouse model makes it a candidate for research into cytokine modulation, providing a natural product starting point for investigating mechanisms of immune response regulation distinct from more extensively studied analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nb-Feruloyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.